
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine
Overview
Description
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of a chiral center in this compound makes it an important compound for asymmetric synthesis and chiral resolution processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine can be achieved through several methods. One common approach involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. For example, the compound can be synthesized by the reaction of (S)-2-(methoxymethyl)pyrrolidine with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolidines .
Scientific Research Applications
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to enantioselective proteins, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the chiral center and methoxymethyl group.
Proline: An amino acid with a pyrrolidine ring, commonly used in peptide synthesis.
Pyrrolidinone: A lactam derivative with different chemical properties.
Uniqueness
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine is unique due to its chiral center and methoxymethyl group, which confer specific stereochemical and functional properties. These features make it valuable for asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Properties
IUPAC Name |
(2S)-2-(methoxymethyl)pyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSIKGOGLDNQBZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCCN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, light yellow liquid; [Aldrich MSDS] | |
| Record name | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10278 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
59983-39-0 | |
| Record name | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SAMP facilitate asymmetric synthesis, and what types of molecules can be synthesized using it?
A1: SAMP acts as a chiral auxiliary by temporarily attaching to a prochiral substrate. This creates a sterically controlled environment, influencing the stereochemical outcome of subsequent reactions. [, ] This strategy is particularly useful for the enantioselective alkylation of aldehydes and cyclic ketones. [] For example, SAMP has been instrumental in synthesizing enantiomerically pure α-silyl ketones, which serve as precursors to various vicinal diols with defined stereochemistry. []
Q2: The papers mention SAMP hydrazones. What are they and why are they significant?
A2: SAMP readily forms hydrazones with aldehydes and ketones. These hydrazones are crucial intermediates in SAMP-mediated asymmetric synthesis. [, ] Upon metalation, SAMP hydrazones form chiral "azaenolates," reactive species that undergo diastereoselective alkylation, establishing a new chiral center in the molecule. []
Q3: What specific advantages does SAMP offer over other chiral auxiliaries?
A3: SAMP demonstrates high diastereoselectivity, leading to products with excellent enantiomeric excess (ee) often exceeding 90%. [, ] This high selectivity, coupled with good chemical yields, makes SAMP a preferred choice. Additionally, its synthesis originates from (S)-proline, a readily available chiral starting material. []
Q4: The synthesis of (R)-boehmeriasin A is mentioned. What is the significance of this particular application?
A4: (R)-boehmeriasin A belongs to the phenanthroquinolizidine alkaloids, a class of natural products with potential medicinal properties. The first asymmetric synthesis of this compound was achieved using SAMP as a key chiral building block, highlighting the potential of SAMP in accessing complex natural product scaffolds. []
Q5: Beyond traditional synthetic applications, are there any novel uses for SAMP being explored?
A5: Recent research explores the use of SAMP hydrazones with transaminase enzymes. This approach offers a new route to chiral β-substituted amines. [] This enzymatic approach expands the utility of SAMP in biocatalytic transformations, showcasing its adaptability in different reaction environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


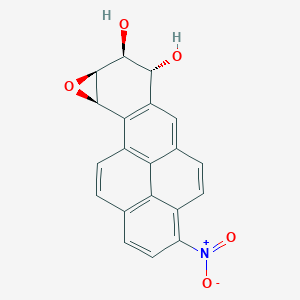

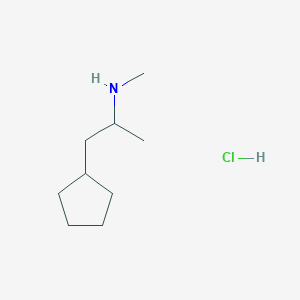
![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)

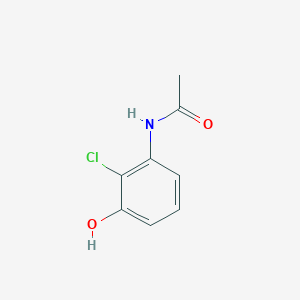
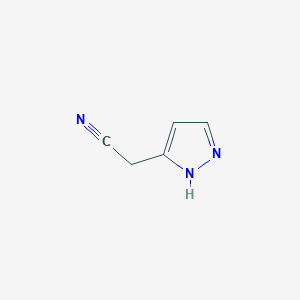
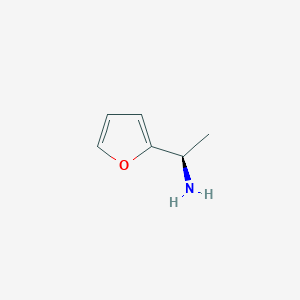

![4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI)](/img/structure/B140941.png)
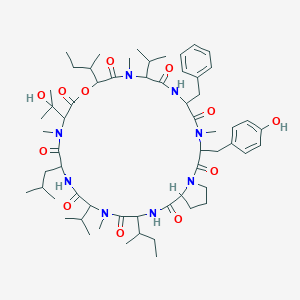
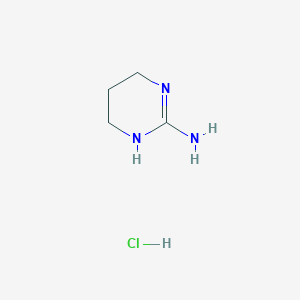
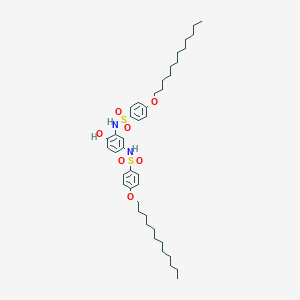
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
